molecular formula C9H11BO3 B1343910 (4-Formyl-2,3-dimethylphenyl)boronic acid CAS No. 643093-74-7

(4-Formyl-2,3-dimethylphenyl)boronic acid

Cat. No.: B1343910
CAS No.: 643093-74-7
M. Wt: 177.99 g/mol
InChI Key: VWKSRDYVNJKHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Arylboronic Acids as Synthetic Intermediates in Advanced Organic Synthesis

Arylboronic acids are a cornerstone of modern synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity. nih.gov They are key participants in a variety of chemical transformations, most notably in the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Organoboron chemistry is the study of chemical compounds containing a carbon-boron bond. wikipedia.org Boronic acids, characterized by the formula R-B(OH)₂, are a prominent class of these compounds. wiley-vch.de The boron atom in a boronic acid is sp²-hybridized and has a vacant p-orbital, making it a Lewis acid (an electron-pair acceptor). nih.govwiley-vch.de This Lewis acidity is a defining characteristic, allowing boronic acids to interact with Lewis bases and participate in a wide range of reactions. nih.gov Unlike many other organometallic reagents, boronic acids are generally stable solids that can be handled in air and are often compatible with aqueous conditions, which contributes to their widespread use as "green" reagents. wiley-vch.de

The most significant application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnumberanalytics.com This reaction, recognized with the 2010 Nobel Prize in Chemistry, forms a new carbon-carbon single bond by coupling an organoboron compound with an organic halide or triflate. nih.gov The process is highly efficient and tolerant of a wide array of functional groups, making it a powerful tool for synthesizing biaryls, a common motif in medicinal chemistry. nih.govresearchgate.net The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. nih.govnih.gov

Structural and Functional Context of (4-Formyl-2,3-dimethylphenyl)boronic Acid

The specific arrangement of substituents on the phenyl ring of this compound dictates its unique chemical behavior. The interplay between the electron-withdrawing formyl group and the electron-donating, sterically bulky methyl groups influences the reactivity of the boronic acid moiety.

Table 1: Properties of this compound
PropertyValue
CAS Number643093-74-7 alchempharmtech.combldpharm.com
Molecular FormulaC₉H₁₁BO₃ bldpharm.com
Molecular Weight177.99 g/mol bldpharm.com

Substituents on the aromatic ring of a phenylboronic acid can significantly alter its properties. Electron-withdrawing groups, such as the formyl (-CHO) group at the para-position of the title compound, increase the Lewis acidity of the boron atom. mdpi.comresearchgate.net This enhanced acidity can facilitate the transmetalation step in Suzuki-Miyaura couplings. researchgate.net Conversely, electron-donating groups, like the two methyl (-CH₃) groups at the ortho- and meta-positions, decrease the Lewis acidity. nih.gov

The placement of these groups is also critical. The methyl group at the 2-position (ortho to the boronic acid) introduces significant steric hindrance. This bulkiness can influence the rate and outcome of coupling reactions, sometimes hindering the approach of the palladium catalyst but also potentially leading to higher selectivity in certain transformations. researchgate.net The combined electronic effects of the electron-withdrawing formyl group and the electron-donating methyl groups create a nuanced electronic environment at the boron center.

Positional isomers of substituted phenylboronic acids can exhibit markedly different chemical behavior. A relevant comparison for this compound is its isomer, (4-Formyl-2,6-dimethylphenyl)boronic acid. In the latter, both ortho-positions relative to the boronic acid group are occupied by methyl groups. This symmetrical substitution pattern results in substantially greater steric hindrance around the reactive center compared to the 2,3-dimethyl isomer. researchgate.net This increased steric bulk in the 2,6-isomer can make cross-coupling reactions more challenging, often requiring specialized catalysts or harsher reaction conditions to achieve good yields. The comparison highlights how subtle changes in substituent placement can have profound implications for a molecule's utility in synthesis. researchgate.net

Table 2: Comparison of Positional Isomers
Compound NameCAS NumberSubstitution PatternKey Chemical Implication
This compound643093-74-7 alchempharmtech.comOne ortho-substituent (2-methyl)Moderate steric hindrance, balanced reactivity.
(4-Formyl-2,6-dimethylphenyl)boronic acid1228829-13-7 achemblock.comTwo ortho-substituents (2,6-dimethyl)High steric hindrance, potentially reduced reactivity in cross-coupling. researchgate.net

Research Landscape and Current Trends in Aromatic Boronic Acid Applications

The field of aromatic boronic acids continues to evolve far beyond their foundational use in Suzuki-Miyaura couplings. Current research is focused on expanding their synthetic utility and leveraging their unique properties for new applications. One major trend is the development of novel catalytic processes that utilize boronic acids, such as direct amidation of carboxylic acids and Chan-Lam coupling for C-N and C-O bond formation. researchgate.netrsc.org

Furthermore, the Lewis acidic nature of the boron center is being exploited in the design of chemical sensors and receptors for carbohydrates and other biologically relevant molecules. mdpi.com In medicinal chemistry, boronic acids are recognized as a "privileged" structural motif, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib. nih.govmdpi.com The ability of the boronic acid group to form reversible covalent bonds with biological nucleophiles is a key aspect of their mechanism of action. nih.gov Research into new boronic acid-based therapeutics for a range of diseases remains an active and promising area. mdpi.com

Properties

IUPAC Name

(4-formyl-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSRDYVNJKHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Formyl 2,3 Dimethylphenyl Boronic Acid and Derivatives

Established Strategies for Arylboronic Acid Synthesis

The preparation of arylboronic acids can be broadly accomplished through two primary routes: the reaction of organometallic intermediates with boron electrophiles and transition metal-catalyzed borylation reactions. nih.govsci-hub.se The classical approach typically involves the generation of highly reactive organolithium or Grignard reagents, while contemporary methods utilize catalysts based on palladium, iridium, or rhodium to achieve C-B bond formation under milder conditions. nih.govsci-hub.se

Direct Lithiation and Boron Electrophile Quenching

One of the most established methods for synthesizing arylboronic acids involves the generation of an aryllithium intermediate, which is then trapped with a boron-containing electrophile, typically a trialkyl borate (B1201080). sci-hub.segoogle.compku.edu.cn This approach is powerful but often requires low temperatures (e.g., -78 °C) to manage the high reactivity of the organolithium species and prevent unwanted side reactions. sci-hub.segoogle.com The functional group tolerance can be limited due to the nucleophilic and basic nature of the aryllithium reagent. sci-hub.se

Directed ortho-lithiation, or Directed ortho-Metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.org The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) by an organolithium base. semanticscholar.orgacs.org The DMG, which contains a heteroatom like oxygen or nitrogen, coordinates to the lithium base, directing the deprotonation to the adjacent position. semanticscholar.org

For the synthesis of substituted arylboronic acids, a suitable DMG on the aromatic precursor can guide the lithiation to a specific ortho-position, which is then quenched with a borate ester. acs.orgorganic-chemistry.org While the formyl group of an aldehyde is generally not stable to strongly basic organolithium reagents, it can be protected as an acetal, which can act as a weak DMG. wikipedia.org More potent DMGs like tertiary amides, carbamates, or sulfoxides are commonly employed to ensure efficient and regioselective lithiation. semanticscholar.orgacs.org The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (e.g., THF, diethyl ether) is crucial for the success of the reaction. semanticscholar.orgacs.org

Table 1: Common Directing Metalating Groups (DMGs) for Ortho-Lithiation This table is generated based on established principles of organic synthesis.

Directing Group Potency Example
-CONR₂ (Amide) Strong N,N-Diethylbenzamide
-OCONR₂ (Carbamate) Strong Phenyl N,N-diethylcarbamate
-SO₂NR₂ (Sulfonamide) Strong N,N-Diethylbenzenesulfonamide
-NHCOR (Amide) Strong Benzanilide
-OCH₂OMe (MOM ether) Moderate (Methoxymethoxy)benzene
-NR₂ (Amine) Moderate N,N-Dimethylaniline
-OR (Alkoxy) Moderate Anisole

The conversion of an aryllithium species to the corresponding boronic acid is a fundamental transformation. nih.gov This reaction is typically achieved by adding the pre-formed aryllithium solution to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at very low temperatures (-78 °C). google.comwikipedia.org The borate ester acts as the boron electrophile. The initial reaction forms a lithium borate "ate" complex. nih.gov Subsequent acidic aqueous workup hydrolyzes this intermediate to afford the final arylboronic acid. google.com

A common precursor for generating the necessary aryllithium reagent for a molecule like (4-Formyl-2,3-dimethylphenyl)boronic acid would be an aryl halide, such as 1-bromo-4-formyl-2,3-dimethylbenzene (with the formyl group protected). The aryllithium is generated via a halogen-lithium exchange reaction upon treatment with an alkyllithium reagent like n-butyllithium. nih.govwikipedia.org This method is often high-yielding but requires strict anhydrous conditions and careful temperature control. pku.edu.cnwikipedia.org

For example, the synthesis of 4-formylphenylboronic acid has been achieved by protecting 4-bromobenzaldehyde (B125591) as a diethyl acetal. wikipedia.org The corresponding aryllithium compound is then generated using n-butyllithium and subsequently reacted with triisopropyl borate at -78 °C to give the boronic acid in high crude yield after hydrolysis. wikipedia.org A similar strategy could be applied to a suitably substituted precursor for this compound.

Transition Metal-Catalyzed Borylation Processes

In recent decades, transition metal-catalyzed reactions have become a preferred method for arylboronic acid synthesis due to their milder reaction conditions and superior functional group tolerance compared to classical organometallic routes. sci-hub.sepku.edu.cn Palladium and iridium are the most commonly used metals for these transformations. sci-hub.se

The palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a boron reagent, often called the Miyaura borylation, is a highly efficient and versatile method for preparing arylboronic esters. pku.edu.cnbeilstein-journals.orgnih.gov This reaction typically involves coupling an aryl halide (I, Br, Cl) or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacolborane (HBpin), in the presence of a palladium catalyst and a base. beilstein-journals.orgacs.orgnih.gov

The reaction tolerates a wide array of functional groups, including aldehydes, ketones, esters, and nitro groups, which are often incompatible with organolithium or Grignard reagents. nih.govacs.org The resulting boronic esters (e.g., pinacol (B44631) esters) are stable, easily purified, and can be readily hydrolyzed to the corresponding boronic acids if required. researchgate.net

To synthesize this compound via this method, a suitable starting material would be 4-bromo-2,3-dimethylbenzaldehyde. The reaction would proceed by coupling this aryl bromide with a boron source like B₂pin₂.

Table 2: Representative Catalytic Systems for Miyaura Borylation

Catalyst/Ligand Boron Reagent Base Substrate Scope Reference(s)
PdCl₂(dppf) Pinacolborane Et₃N Aryl halides/triflates acs.org
Pd(dba)₂/DPEphos Bis(pinacolato)diboron KOAc Aryl bromides beilstein-journals.org
Pd(dba)₂/XPhos Bis(pinacolato)diboron KOAc Aryl chlorides beilstein-journals.org

Direct C-H borylation has emerged as a particularly powerful and atom-economical strategy for synthesizing arylboronic acids. nih.gov This method avoids the need for pre-functionalized starting materials like aryl halides, instead directly converting an aromatic C-H bond to a C-B bond. organic-chemistry.orgnih.gov These reactions are most commonly catalyzed by iridium complexes, often in combination with bipyridine-based ligands. mdpi.comacs.org

The regioselectivity of Ir-catalyzed C-H borylation is typically governed by steric factors, with the boryl group being installed at the least sterically hindered position on the aromatic ring. nih.govmdpi.comresearchgate.net This inherent selectivity can be a limitation. For a substrate like 3,4-dimethylbenzaldehyde, direct borylation would likely occur at the C-6 position, which is sterically most accessible, rather than the desired C-1 position for the target molecule.

However, regioselectivity can be controlled through the use of directing groups. nih.govmdpi.com A directing group on the substrate coordinates to the metal catalyst, guiding the C-H activation and subsequent borylation to an ortho C-H bond. mdpi.comresearchgate.net Various nitrogen- and oxygen-containing functional groups have been successfully employed as directing groups to achieve high ortho-selectivity in C-H borylation reactions. mdpi.com This directed approach allows for the synthesis of specific isomers that are inaccessible through sterically controlled reactions. nih.govresearchgate.net

Grignard Reaction Pathways in Boronic Acid Synthesis

The synthesis of arylboronic acids frequently utilizes the Grignard reaction, a robust method for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com This pathway involves the reaction of an arylmagnesium halide (a Grignard reagent) with a trialkyl borate ester, followed by hydrolysis to yield the desired boronic acid. thieme-connect.comgoogle.com

The general scheme for this synthesis is as follows:

Formation of the Grignard Reagent : An aryl halide is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form the arylmagnesium halide (ArMgX). google.comnih.gov For this compound, the starting material would be a halogenated 4-formyl-2,3-dimethylbenzene. However, the formyl group is incompatible with the Grignard reagent and must be protected, typically as an acetal, prior to the reaction. wikipedia.org The synthesis of the closely related 4-formylphenylboronic acid, for example, starts with the acetalization of 4-bromobenzaldehyde. wikipedia.org

Reaction with Borate Ester : The Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C to 0 °C) to form a boronate ester. google.comnih.govwikipedia.org Controlling the reaction temperature is critical to prevent the formation of undesired borinic acid and borane (B79455) byproducts which can arise from multiple additions of the Grignard reagent to the boron center. acs.org

Hydrolysis : The resulting boronate ester is hydrolyzed with an aqueous acid to produce the final arylboronic acid. google.comwikipedia.org

Historically, these reactions were conducted at very low temperatures (below -60°C) to achieve acceptable yields of 30-50%. google.com However, modifications to this process have demonstrated that the reaction can be successfully carried out at higher temperatures (-10°C to 0°C) with improved yields (50-70%) by carefully controlling the addition of the Grignard reagent to the trialkyl borate. google.com The use of hindered borate esters like isopropyl pinacol borate can also minimize byproduct formation. acs.org

Table 1: Key Parameters in Grignard-based Arylboronic Acid Synthesis
ParameterConditionPurpose/EffectReference
Starting MaterialAryl Halide (with protected functional groups)Defines the aryl scaffold of the final product. wikipedia.org
ReagentsMagnesium, Trialkyl BorateFormation of Grignard reagent and subsequent borylation. google.comnih.gov
Temperature-78°C to 0°CControls selectivity and minimizes byproduct formation. google.comacs.org
SolventEthereal solvents (e.g., THF)Stabilizes the Grignard reagent. google.com
WorkupAqueous Acid HydrolysisConverts the boronate ester to the boronic acid. google.comwikipedia.org

Specialized Synthetic Approaches for Formyl-Substituted Arylboronic Acids

The presence of a formyl group introduces specific challenges and requires tailored synthetic strategies to achieve the target molecule with high regioselectivity and yield.

Regioselective Introduction of the Boronic Acid Moiety

Regioselectivity—the control of where the boronic acid group is placed on the aromatic ring—is a cornerstone of synthesizing substituted arylboronic acids. When using pathways like the Grignard reaction or organolithium intermediates, the position of the boronic acid is predetermined by the location of the halogen atom on the starting aryl halide. nih.govwikipedia.org For this compound, a precursor such as 1-bromo-4-(protected-formyl)-2,3-dimethylbenzene would be required to ensure the boronic acid moiety is introduced at the desired position.

Alternative methods, such as the palladium-catalyzed Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), also offer high regioselectivity dictated by the starting halide's position. thieme-connect.com This reaction tolerates a wide variety of functional groups, which can be an advantage when dealing with sensitive moieties like aldehydes. organic-chemistry.org

Selective Oxidation of Methyl Groups to Formyl Functionalities (e.g., Iron-Catalyzed Methods)

An alternative synthetic route involves installing the formyl group after the boronic acid moiety is already in place. This can be achieved through the selective oxidation of a methyl group on a precursor like (2,3-dimethyl-4-boronophenyl)boronic acid. However, selectively oxidizing one methyl group to an aldehyde while leaving another methyl group and the boronic acid group untouched is a significant chemical challenge. acs.org

Most common transition metal oxidants tend to over-oxidize the methyl group to a carboxylic acid. acs.org Specialized methods are required to stop the reaction at the aldehyde stage.

Cerium(IV) Compounds : Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. In polymethylated arenes, the reaction rate is significantly decreased by electron-withdrawing groups, which can allow for the selective oxidation of a single methyl group. thieme-connect.de

Iron-Catalyzed Methods : Iron catalysis is an attractive option due to iron's low cost and toxicity. iupac.org While direct iron-catalyzed oxidation of a methyl group to a formyl group on a boronic acid-containing ring is not widely documented, related iron-catalyzed oxidations demonstrate feasibility. For instance, iron complexes can catalyze various C-H bond oxidation reactions. iupac.org Iron-catalyzed systems have been explored for the carboazidation of alkenes where an iron catalyst facilitates the formation of a methyl radical via β-methyl scission, indicating iron's ability to mediate reactions at alkyl groups. mdpi.com The challenge lies in controlling the oxidation to yield the aldehyde selectively. In some cases, iron-catalyzed oxidation methods have shown low yields for converting complex methylarenes to aldehydes compared to electrochemical methods. nih.gov

Methodologies for Analytical Validation and Purity Assessment

Rigorous analytical methods are essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis and purification of boronic acids. waters.com These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov A systematic approach to method development often involves screening different columns and mobile phase pH levels to achieve optimal separation. waters.com For instance, a method was developed to separate eleven structurally similar boronic acids in under 11 minutes using an XSelect Premier HSS T3 column with a formic acid-modified acetonitrile (B52724) mobile phase. waters.com UPLC offers higher resolution and faster analysis times compared to HPLC. rsc.org A UPLC method using an Acquity BEH C18 column with an ammonium acetate (B1210297) and acetonitrile mobile phase was developed for the high-throughput analysis of a wide range of boronic acids, with a run time of just one minute. rsc.org

Table 2: Example Chromatographic Conditions for Boronic Acid Analysis
TechniqueColumn TypeMobile Phase ExampleDetectionReference
HPLCXSelect Premier HSS T3Acetonitrile/Water with Formic AcidPDA (UV) waters.com
UPLCAcquity BEH C18Acetonitrile with 10 mM Ammonium AcetateMS (ESI) rsc.org
HPLCPrimesep P (Mixed-Mode)VariousUV, ELSD, CAD, LC/MS sielc.com

Spectroscopic Characterization Methods (e.g., NMR, LC-MS)

Spectroscopic methods provide detailed information about the molecular structure and are used to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. For this compound, ¹H NMR would show characteristic signals for the aldehyde proton (CHO), the aromatic protons, the two distinct methyl groups (CH₃), and the protons of the boronic acid hydroxyl groups (B(OH)₂).

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique couples the separation power of LC with the mass analysis capabilities of MS. It is invaluable for both identifying and quantifying the target compound and any impurities. mdpi.com Electrospray ionization (ESI) is a common ionization source for analyzing boronic acids. rsc.org LC-MS/MS methods can be developed for highly sensitive and selective trace-level quantification of boronic acid impurities in pharmaceutical ingredients, sometimes requiring derivatization to enhance sensitivity. acs.orgresearchgate.net However, sensitive methods for underivatized boronic acids have also been successfully developed. scirp.org Optimized LC-MS conditions are important to avoid the formation of boroxines (dehydrated trimers of boronic acids) or solvent adducts that can complicate the mass spectrum. rsc.org

Synthesis and Optimization of Analogues for Functional Diversification

The strategic modification of this compound to produce a diverse range of analogues is crucial for expanding its utility in various chemical applications. The synthesis of these analogues often involves leveraging the reactivity of both the formyl and boronic acid groups to introduce new functional moieties. This process of functional diversification allows for the fine-tuning of the molecule's electronic, steric, and bioactive properties.

A primary strategy for diversification involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the boronic acid acts as a key reactant. nih.gov For instance, substituted phenyl boronic acids are commonly used to synthesize complex biaryl compounds. In a typical approach, a boronic acid derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov This methodology was successfully employed in the synthesis of ortho-substituted biphenyl (B1667301) mannosides, where various 3-substituted phenyl boronic acid derivatives were coupled with bromophenol-mannoside intermediates to generate a library of functionally diverse molecules. nih.gov

Another powerful technique for generating analogues is through multi-component reactions (MCRs), which allow for the assembly of complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) has been utilized to create tetra-boronate ester peptoid scaffolds from boronated building blocks. researchgate.net Research in this area has shown that formylphenyl boronic acids can serve as the aldehyde component in such reactions. researchgate.net

However, the direct use of formylphenyl boronic acid in the Ugi-4CR presents challenges. A key optimization finding was that the electrophilic boronic acid group can react with nucleophilic components of the reaction, such as amines or isocyanides, leading to the formation of undesirable tetra-coordinate boron complexes and resulting in low yields. researchgate.net To overcome this, a crucial optimization step is the protection of the boronic acid group, typically as a boronate ester (e.g., a pinacol ester). This strategy prevents side reactions and significantly improves the yield of the desired multi-component product. The use of trifluoroethanol as a solvent has also been identified as optimal for this reaction. researchgate.net

Following the successful synthesis of the protected analogues, a reliable deprotection method is required to regenerate the free boronic acid. A robust, microwave-assisted protocol using sodium periodate (B1199274) (NaIO₄) for the oxidative cleavage of the pinacol ester has been developed, yielding the final tetra-boronic acid derivatives in high purity. researchgate.net

The research findings below detail the substrate scope for the synthesis of tetra-boronate ester analogues via the optimized Ugi-4CR and their subsequent deprotection to the corresponding tetra-boronic acids.

Table 1: Synthesis of Tetra-boronate Ester Analogues via Microwave-Assisted Ugi-4CR researchgate.net Reaction conditions: Boron-containing amine (1.0 mmol) and aldehyde (1.0 mmol) were stirred in trifluoroethanol (TFE, 1.0 mL) for 15 minutes before the addition of a carboxylic acid (1.2 mmol) and an isocyanide. The reaction was subjected to microwave irradiation for 120 minutes at 65 °C.

EntryCarboxylic Acid (1a)Amine (2a)Aldehyde (3a)Isocyanide (4)Product (6)Yield (%)
14-(Boc-amino)benzoic acid4-Aminobenzylboronic acid MIDA ester4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydetert-Butyl isocyanide6a85
24-(Boc-amino)benzoic acid4-Aminobenzylboronic acid MIDA ester4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeCyclohexyl isocyanide6b88
34-(Boc-amino)benzoic acid4-Aminobenzylboronic acid MIDA ester4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeBenzyl isocyanide6c91
4Acetic acid4-Aminobenzylboronic acid MIDA ester4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydetert-Butyl isocyanide6d79
5Acetic acid4-Aminobenzylboronic acid MIDA ester4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeCyclohexyl isocyanide6e81

Table 2: Deprotection of Tetra-boronate Esters to Tetra-boronic Acids researchgate.net Reaction conditions: Tetra-boronate ester (1.0 mmol) and sodium periodate (4.0 mmol) were mixed in a solvent of H₂O:THF (1:4). The reaction was subjected to microwave irradiation for 30 minutes at 45 °C, followed by hydrolysis with 1 M HCl.

EntryStarting Material (6)Product (7)Yield (%)
16a7a89
26b7b86
36c7c85
46d7d93
56e7e91

These synthetic and optimization methodologies demonstrate a clear pathway for the functional diversification of this compound, enabling the creation of novel and complex analogues for further research and application.

Catalytic Applications and Reaction Mechanisms Involving 4 Formyl 2,3 Dimethylphenyl Boronic Acid

The Suzuki-Miyaura Cross-Coupling as a Primary Application

The Suzuki-Miyaura reaction stands as the most prominent application for (4-Formyl-2,3-dimethylphenyl)boronic acid. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become an indispensable tool for the synthesis of biaryls, polyolefins, and styrenes due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. wikipedia.org The general transformation involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgnih.gov

Mechanistic Understanding of Palladium-Catalyzed Carbon-Carbon Bond Formation

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com This sequence of events efficiently forges a new carbon-carbon bond while regenerating the active palladium catalyst, allowing the cycle to continue. yonedalabs.com

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated palladium(0) species, typically bearing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. wikipedia.org This step involves the insertion of the palladium center into the carbon-halogen bond, which breaks the bond and results in the formation of a square planar palladium(II) complex. libretexts.orgyonedalabs.com In this process, the oxidation state of palladium changes from 0 to +2. The oxidative addition is often the rate-determining step of the entire catalytic cycle. wikipedia.orglibretexts.org The reactivity of the organic halide is dependent on the nature of the halogen, with the reaction rate typically following the order of I > Br > Cl. wikipedia.org

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the boron atom to the palladium(II) center. rsc.org This process is crucial for bringing both coupling partners together on the metal catalyst. The reaction requires a base to activate the arylboronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). wikipedia.orgacs.org This boronate then reacts with the palladium(II) complex. acs.org One proposed pathway involves the displacement of the halide or other ligands on the palladium complex by the boronate, forming a new intermediate from which the aryl group is transferred to the palladium. rsc.orgillinois.edu This step results in a diarylpalladium(II) intermediate, ready for the final stage of the cycle. numberanalytics.com

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the palladium(II) center couple together, forming the desired biaryl product. numberanalytics.com This C-C bond formation is accompanied by the reduction of the palladium center from +2 back to its 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium complex. libretexts.org The formation of the stable C-C bond provides the thermodynamic driving force for this step. nih.gov

Influence of Substituent Pattern (Formyl, Methyl) on Reaction Efficiency and Selectivity

The specific structure of this compound, with its distinct electronic and steric features, significantly influences its reactivity in Suzuki-Miyaura couplings.

Electronic Effects : The formyl group (-CHO) at the para-position is a moderate electron-withdrawing group (EWG). EWGs on the arylboronic acid can impact the transmetalation step. While electron-rich boronic acids are often more reactive, the presence of an EWG does not necessarily inhibit the reaction and can be well-tolerated. rsc.orgmdpi.com In some cases, EWGs can even facilitate the reaction by increasing the acidity of the boronic acid, which may affect the formation of the active boronate species. researchgate.net Conversely, the two methyl groups at the ortho- and meta-positions are electron-donating, which can increase the electron density of the aromatic ring, generally favoring the transmetalation process. rsc.orgmdpi.com

The table below illustrates the general effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the yield of Suzuki-Miyaura reactions, based on findings with various substituted phenylboronic acids.

Data in this table is generalized from typical outcomes in Suzuki-Miyaura reactions and is for illustrative purposes. mdpi.comnih.govresearchgate.net

Advanced Catalytic Systems and Ligand Design in Suzuki-Miyaura Reactions

To address challenges posed by sterically hindered or electronically deactivated substrates like this compound, significant advancements have been made in the design of palladium catalysts and their associated ligands. libretexts.org The development of bulky and electron-rich phosphine ligands has been particularly transformative. libretexts.orgrsc.org

Buchwald-Type Ligands : Developed by Stephen Buchwald and his group, these are a class of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that are both sterically demanding and highly electron-donating. nih.govrsc.org The steric bulk promotes the reductive elimination step and helps to stabilize the monoligated palladium(0) species, which is often the most active catalyst. nih.govresearchgate.netnih.gov The strong electron-donating ability facilitates the initial oxidative addition step, especially with less reactive aryl chlorides. nih.govcapes.gov.br

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. wikipedia.org They are strong σ-donors, even more so than many phosphines, which enhances the catalytic activity of the palladium center. nih.gov Their steric bulk can be tuned by modifying the substituents on the nitrogen atoms, allowing for the creation of highly effective catalysts for coupling sterically hindered substrates. organic-chemistry.orgacs.org

The selection of an appropriate ligand is often critical for achieving high yields in challenging Suzuki-Miyaura reactions. The table below summarizes some advanced ligands and their typical applications.

These advanced catalytic systems allow for the successful coupling of substrates that would be unreactive under "standard" Suzuki conditions (e.g., Pd(PPh₃)₄), thereby greatly expanding the synthetic utility of the reaction. acs.orgorganic-chemistry.org

Palladium Pre-Catalysts and Ligand Tuning (e.g., XPhos, PPh3)

The efficiency and scope of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium source and the supporting ligands. Palladium pre-catalysts, which are stable and well-defined Pd(II) complexes, are often preferred over Pd(0) sources as they offer better stability and reproducibility. ntnu.no These pre-catalysts generate the active Pd(0) species in situ under the reaction conditions. ntnu.no

Ligand selection is crucial for tuning the reactivity of the palladium catalyst. The choice of ligand influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic intermediates. nih.gov

Triphenylphosphine (PPh3) : As a foundational ligand, PPh3 has been widely used in Suzuki-Miyaura reactions. uwindsor.ca However, for more challenging substrates, such as aryl chlorides or sterically hindered coupling partners, catalysts based on PPh3 may require higher temperatures and offer limited efficiency. researchgate.netnih.gov In couplings involving compounds like this compound, PPh3-based catalysts such as Pd(PPh3)4 can be effective, particularly with more reactive aryl bromides or iodides. researchgate.netnih.gov

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : This is a member of the Buchwald dialkylbiaryl phosphine ligand family, known for creating highly active and versatile catalysts. nih.govnih.gov XPhos is a bulky and electron-rich ligand that promotes the oxidative addition of less reactive aryl chlorides and stabilizes the catalytically active species. nih.govnih.gov The use of XPhos-based pre-catalysts, such as XPhos Pd G2, G3, or G4, allows for reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including electron-deficient or sterically demanding boronic acids. ntnu.noresearchgate.netrsc.orgnih.gov For a substituted compound like this compound, XPhos-ligated palladium systems would be expected to provide high efficiency, especially when coupling with challenging organohalides. researchgate.net

The table below summarizes the general characteristics and applications of these two common ligands in the context of Suzuki-Miyaura coupling.

LigandCatalyst System ExamplesGeneral Applications & CharacteristicsPotential Relevance for this compound
PPh3 Pd(PPh3)4, PdCl2(PPh3)2Widely used, effective for aryl iodides and bromides. May require higher temperatures for less reactive substrates. uwindsor.canih.govSuitable for straightforward couplings with activated aryl halides.
XPhos XPhos Pd G2/G3/G4, Pd(OAc)2/XPhosHighly active for a broad scope of substrates including aryl chlorides and heteroaryl halides. nih.govnih.gov Allows for milder reaction conditions and lower catalyst loadings. nih.govHighly effective for coupling with a wide range of partners, including deactivated or sterically hindered aryl chlorides. researchgate.net
Green Chemistry Approaches in Suzuki-Miyaura Coupling (e.g., Aqueous Systems, Surfactants, Microwave Assistance)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Suzuki-Miyaura coupling protocols. These approaches aim to reduce waste, minimize the use of hazardous organic solvents, and improve energy efficiency.

Aqueous Systems : Water is an ideal solvent from a green chemistry perspective due to its low cost, non-flammability, and lack of toxicity. nih.gov Suzuki-Miyaura reactions can be performed in water or aqueous/organic mixtures, often with the aid of water-soluble ligands or surfactants to facilitate the interaction between the organic substrates and the aqueous medium. nih.govnih.gov Performing the coupling of this compound in an aqueous system could offer significant environmental and economic advantages. researchgate.net

Microwave Assistance : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In Suzuki-Miyaura couplings, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. researchgate.net This technique is highly compatible with green chemistry principles due to its energy efficiency. The coupling of this compound could be significantly expedited using microwave-assisted protocols, particularly for high-throughput synthesis applications. rsc.orgnih.gov

The following table outlines the benefits of these green chemistry approaches.

Green Chemistry ApproachDescriptionAdvantages
Aqueous Systems Using water as the primary solvent, sometimes with co-solvents or surfactants. nih.govReduced use of volatile organic compounds (VOCs), lower cost, enhanced safety, and simplified product isolation. nih.govnih.gov
Microwave Assistance Application of microwave irradiation to heat the reaction mixture. Drastically reduced reaction times, improved yields, fewer side products, and increased energy efficiency. rsc.orgnih.gov
Continuous Flow Methodologies for Industrial Scale-Up

For the industrial production of fine chemicals and pharmaceuticals, transitioning from batch processing to continuous flow manufacturing offers numerous advantages in safety, efficiency, and scalability. flinders.edu.aumdpi.com In a continuous flow system, reagents are pumped through a reactor where they mix and react, and the product is collected continuously at the outlet. organic-chemistry.org

Synthetic Scope and Complex Molecule Construction via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the construction of complex organic molecules, with this compound serving as a valuable building block. The presence of the formyl group offers a handle for further synthetic transformations.

The synthesis of biaryl scaffolds is one of the most prominent applications of the Suzuki-Miyaura reaction. nih.gov These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov By coupling this compound with various aryl halides, a diverse range of substituted biaryl compounds can be prepared. The electronic and steric properties of both coupling partners influence the reaction's efficiency. researchgate.net The formyl group on the boronic acid is an electron-withdrawing group, which can affect the transmetalation step of the catalytic cycle.

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and pharmaceuticals. organic-chemistry.org The Suzuki-Miyaura coupling provides a direct method for attaching aryl groups, such as the 4-formyl-2,3-dimethylphenyl moiety, to heterocyclic rings. nih.govresearchgate.net However, the coupling of nitrogen-containing heterocycles can be challenging due to the potential for the nitrogen atom to coordinate to the palladium catalyst, leading to deactivation. nih.gov The development of highly active catalyst systems, often employing bulky, electron-rich ligands like XPhos, has enabled the efficient coupling of a wide variety of heteroaryl halides with arylboronic acids. nih.govorganic-chemistry.org This allows for the incorporation of the (4-Formyl-2,3-dimethylphenyl) group into diverse heterocyclic systems, such as pyridines, indazoles, and pyrazoles. nih.govresearchgate.netnih.gov

Exploration of Side Product Reactivity in Catalytic Cycles (e.g., Borinic Acids)

While the Suzuki-Miyaura coupling is generally efficient, side reactions can occur, impacting the yield and purity of the desired product. One common side reaction is protodeboronation, where the boronic acid is converted to the corresponding arene by cleavage of the C–B bond. researchgate.net This is particularly problematic for electron-deficient or unstable heteroaryl boronic acids, especially under basic conditions. nih.gov

Borinic acids (R₂BOH) can potentially form during the reaction, although they are less commonly discussed as major side products in the standard catalytic cycle. The primary side reactions of concern are typically homocoupling of the boronic acid or the organohalide and protodeboronation. The reactivity and potential catalytic inhibition by boronic acid-derived side products are areas of ongoing mechanistic study to further optimize reaction conditions. nih.gov

Other Catalytic Transformations Exploiting the Boronic Acid Functionality

While the Suzuki-Miyaura reaction remains a cornerstone of C-C bond formation, the boronic acid functionality of this compound can be harnessed in several other important catalytic transformations.

The nucleophilic character of the arylboronic acid can be exploited in reactions such as Rhodium-catalyzed 1,4-additions (conjugate additions) to α,β-unsaturated carbonyl compounds and Palladium-catalyzed Heck-type reactions.

Rhodium-Catalyzed 1,4-Addition: In these reactions, the aryl group from the boronic acid is transferred to the β-position of an electron-deficient alkene, typically an enone or enoate. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-arylated carbonyl compounds. While specific studies on this compound are limited, analogous formyl-substituted phenylboronic acids have been shown to participate in such transformations. The presence of the electron-withdrawing formyl group can influence the nucleophilicity of the arylboronic acid and thus the reaction efficiency.

Heck-Type Reactions: The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene. However, variations using arylboronic acids in place of aryl halides have been developed. These oxidative Heck reactions allow for the formation of substituted alkenes. The reactivity of this compound in such reactions would be influenced by the catalyst system and reaction conditions, with the potential for the formyl group to either remain intact or participate in side reactions depending on the chosen methodology.

Petasis (Borono-Mannich) Reaction: This multicomponent reaction involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. This compound can serve as the organoboron component, transferring the 4-formyl-2,3-dimethylphenyl group. This reaction is particularly valuable for the synthesis of complex amines and amino acids.

Reaction TypeCatalyst/ReagentsSubstrateProduct TypeKey Features
Rh-catalyzed 1,4-Addition[Rh(acac)(CO)₂], Ligandα,β-Unsaturated Ketoneβ-Aryl KetoneForms C-C bond at the β-position of an enone.
Heck-Type ReactionPd(OAc)₂, OxidantAlkeneSubstituted AlkeneForms a new C-C bond between the aryl group and the alkene.
Petasis ReactionAmine, Carbonyl-Substituted AmineA three-component reaction to synthesize complex amines.

The aldehyde functionality of this compound offers a rich platform for further molecular elaboration. The challenge often lies in achieving selective transformations of the formyl group without affecting the boronic acid moiety.

Chemoselective Reduction: The selective reduction of the formyl group to an alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The boronic acid group is generally stable under these conditions, allowing for the synthesis of (4-(hydroxymethyl)-2,3-dimethylphenyl)boronic acid. This transformation is crucial for accessing a different class of derivatives while retaining the versatile boronic acid handle for subsequent coupling reactions.

Catalytic Oxidation: Conversely, the formyl group can be selectively oxidized to a carboxylic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or more sophisticated catalytic systems. The resulting (4-carboxy-2,3-dimethylphenyl)boronic acid is a valuable intermediate for the synthesis of biaryl carboxylic acids and other complex molecules.

Wittig and Related Olefination Reactions: The formyl group can readily undergo olefination reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond. This allows for the extension of the carbon framework and the synthesis of stilbene (B7821643) and other vinylarene derivatives. The choice of the Wittig reagent will determine the geometry of the resulting double bond.

Reductive Amination: The formyl group can be converted to an amine via reductive amination. This reaction involves the initial formation of an imine with an amine, followed by in situ reduction. This provides a direct route to benzylamine (B48309) derivatives, which are important pharmacophores.

TransformationReagents/CatalystProduct Functional GroupKey Features
Chemoselective ReductionNaBH₄Alcohol (-CH₂OH)Selectively reduces the aldehyde without affecting the boronic acid.
Catalytic OxidationKMnO₄ or other oxidantsCarboxylic Acid (-COOH)Converts the aldehyde to a carboxylic acid.
Wittig ReactionPhosphonium YlideAlkene (-CH=CHR)Forms a C=C double bond at the formyl position.
Reductive AminationAmine, Reducing AgentAmine (-CH₂NHR)Converts the aldehyde to an amine.

Applications in Material Science and Advanced Chemical Synthesis

Engineering of Covalent Organic Frameworks (COFs) and Porous Organic Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. alchempharmtech.com The ability to design their structures with atomic precision makes them highly suitable for applications in gas storage, separation, and catalysis. Boronic acid-containing molecules were fundamental to the inception of COF chemistry and continue to be crucial linkers in the design of these materials. chemimpex.com

The synthesis of COFs relies on the principle of dynamic covalent chemistry, where reversible bond formation allows for "error correction" during the crystallization process, leading to highly ordered structures. ontosight.ai The first COFs were synthesized using the reversible self-condensation of boronic acids to form boroxine (B1236090) rings or the condensation with catechols to produce boronate esters. alchempharmtech.com

Boroxine Linkages: Three boronic acid groups can undergo a dehydration reaction to form a planar, six-membered boroxine ring (B₃O₃). This was the linkage used in the synthesis of COF-1, the first-ever reported COF. ontosight.ai

Boronate Ester Linkages: The reaction between a boronic acid and a diol (like a catechol) forms a five-membered boronate ester ring. This linkage is also widely used and offers good thermal stability and crystallinity to the resulting COF. alchempharmtech.comontosight.ai

These boron-based linkages are noted for imparting good crystallinity and high thermal stability to the frameworks, although they can be sensitive to water. ontosight.ai The bifunctional nature of molecules like 4-formylphenylboronic acid allows for the creation of COFs with mixed functionalities, such as the simultaneous formation of boroxine/boronate ester and imine linkages in a single framework. ontosight.ai

Beyond extended two- and three-dimensional frameworks, boronic acids are instrumental in the self-assembly of discrete, nanometer-sized molecular organic cages (MOCs). These cages are formed under thermodynamic control from multiple small-molecule precursors, driven by the reversible formation of boronate ester or boroxine bonds. nasa.gov

The final geometry (topology) of the cage is dictated by the symmetry and conformational properties of the building blocks. The substitution pattern on the phenyl ring of a boronic acid linker plays a critical role in this process. For instance, research on boronic acid tripods has shown that extending the arms of the building block with a 2,3-dimethylbenzene unit can induce conformational control. This control is essential for directing the self-assembly process toward the efficient formation of a specific, desired cage structure, such as a tetrapodal boroxine cage. Furthermore, the introduction of bulky substituents, such as methyl groups ortho to the boronic acid, can provide steric shielding. nasa.govnih.gov This shielding can kinetically suppress the hydrolysis of boronate ester linkages under neutral conditions, leading to molecular cages with unprecedented stability in the presence of water. nasa.govnih.govnbinno.com This enhanced stability is crucial for expanding the application of these materials to aqueous environments. nih.gov

Application in the Synthesis of Specialty Chemicals

The dual reactivity of (4-Formyl-2,3-dimethylphenyl)boronic acid makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds, while the formyl (aldehyde) group can participate in reactions like imine formation and reductive amination. chemimpex.comnih.gov

Boronic acid-containing monomers are used in the synthesis of functional polymers. google.com For example, 4-formylphenylboronic acid has been covalently bonded to chitosan (B1678972) via reductive N-alkylation to create polymers that can function as glucose-sensing materials. researchgate.net The unique ability of boronic acids to reversibly bind with diols, such as those found in sugars, is the basis for this application.

In the agrochemical sector, substituted phenylboronic acids serve as key intermediates for building more complex active ingredients. nbinno.com Their utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of the biaryl structures found in many crop protection agents. nbinno.com

As a bifunctional molecule, this compound is an archetypal building block for constructing complex chemical architectures. Its utility is demonstrated in the synthesis of multicomponent COFs, where both the formyl and boronic acid groups are used to form orthogonal covalent bonds (e.g., imine and boronate ester) within the same structure. ontosight.ai This approach allows for the creation of frameworks with tunable properties and multiple functionalities. For example, 4-formylphenylboronic acid has been used in a three-component reaction with an amine and a catechol to construct a COF featuring both boronate ester and imine linkages, which exhibited a high capacity for hydrogen uptake. ontosight.ai

Development of Functional Materials (e.g., Liquid Crystals, Enzyme Stabilizers in industrial applications)

The unique electronic and structural properties of substituted phenylboronic acids have led to their use in the development of various functional materials.

A notable industrial application for formylphenylboronic acids is as enzyme stabilizers, particularly for proteases and lipases in liquid detergent formulations. wikipedia.org Phenylboronic acid derivatives are highly effective inhibitors for certain enzymes like serine proteases. curiaglobal.com Research has shown that 4-formylphenylboronic acid is a remarkably efficient stabilizer, demonstrating performance significantly superior to that of simple boric acid. This allows for a drastic reduction in the amount of boron-based stabilizer needed in a formulation, enhancing the storage stability and prolonging the active life of enzymes in liquid detergents. wikipedia.orgcuriaglobal.com

Enzyme StabilizerInhibition Constant (Ki) for SavinaseImprovement Factor (IFı) in Liquid Detergent
Boric acid20 mM1
4-formyl-phenyl-boronic acid0.3 mM1000
3-formyl-phenyl-boronic acidNot specified230
2-formyl-phenyl-boronic acidNot specified36
acetamidophenyl boronic acid1 mM300
This table summarizes the enhanced performance of 4-formylphenylboronic acid as an enzyme stabilizer compared to boric acid and other derivatives. Data sourced from a patent on enzyme stabilization. curiaglobal.com

Furthermore, substituted phenylboronic acids are valuable precursors for liquid-crystalline compounds. google.com The rigid, planar nature of the phenylboronic acid core can be incorporated into larger molecules designed to exhibit liquid crystal (mesogenic) properties. researchgate.net These materials are central to display technologies and other advanced optical applications.

Biomedical and Biological Research Applications Excluding Prohibited Content

Mechanism of Enzyme Inhibition and Modulation

Boronic acids are recognized as a potent class of enzyme inhibitors. Their mechanism of action is primarily centered on their ability to mimic the transition state of substrate hydrolysis, thereby blocking the active site of an enzyme.

Serine Proteases: Arylboronic acids are well-established as strong competitive inhibitors of serine proteases, such as chymotrypsin (B1334515) and subtilisin. nih.govresearchgate.net The inhibitory mechanism involves the boronic acid group forming a stable, tetrahedral adduct with the catalytic serine residue (specifically, the hydroxyl group) in the enzyme's active site. acs.orgmdpi.com This structure mimics the tetrahedral intermediate formed during the normal hydrolysis of a peptide bond by the protease. nih.gov The interaction is further stabilized by the active site histidine, which is believed to donate an electron pair to the bound boronic acid inhibitor. nih.govresearchgate.net The stability and affinity of this binding are often pH-dependent. nih.govresearchgate.net

Kinase Enzymes: While the inhibition of kinases by arylboronic acids is a growing area of research, the formyl group on a compound like (4-Formyl-2,3-dimethylphenyl)boronic acid introduces a second point of covalent interaction. Reversible covalent kinase inhibitors have been designed using a 2-formylphenylboronic acid "warhead". nih.gov This moiety can react with a nucleophilic lysine (B10760008) residue (–NH2) in the ATP-binding pocket of a kinase to form an imine (a Schiff base). The adjacent boronic acid group then forms a coordinate bond with the imine nitrogen, creating a stabilized iminoboronate complex. nih.gov This dual covalent interaction can lead to high potency and selectivity. nih.gov

Target Enzyme ClassKey Interacting ResidueType of Bond/Adduct FormedStabilizing Interactions
Serine Proteases Serine (hydroxyl group)Tetrahedral boronate adductHydrogen bonding with oxyanion hole; interaction with catalytic histidine
Kinases Lysine (amino group)Iminoboronate complexCoordinate bond from boronic acid to imine nitrogen

A key feature of boronic acid-based inhibitors is the reversibility of the covalent bond they form. nih.govresearchgate.net Unlike irreversible inhibitors that permanently disable an enzyme, reversible covalent inhibitors can dissociate from the target. blogspot.com This property is advantageous in drug design as it can minimize the potential for off-target effects and toxicity associated with permanent protein modification. blogspot.comyoutube.com

The formation of the covalent adduct between the boronic acid and a nucleophilic amino acid residue (like serine or lysine) is a dynamic equilibrium. nih.gov The stability of this bond allows for a prolonged residence time of the inhibitor in the active site, leading to potent inhibition. youtube.com However, the bond can be broken, typically through hydrolysis, allowing the enzyme to eventually regain its function. youtube.com The kinetics of this on-and-off binding can be finely tuned through chemical modification of the inhibitor, offering a sophisticated approach to modulating enzyme activity. researchgate.net

Design of Boron-Containing Bioactive Scaffolds

Boronic acids serve as essential building blocks, or scaffolds, for the synthesis of new bioactive molecules. researchgate.net Their stability, well-understood reactivity, and capacity for reversible covalent interactions make them attractive starting points for drug discovery and the exploration of structure-activity relationships (SAR). researchgate.netnih.gov

The core structure of this compound offers multiple sites for chemical modification to enhance its biological activity and selectivity.

The Boronic Acid Group: This is the primary "warhead" for interacting with enzyme active sites. Its acidity and reactivity can be modulated by the electronic properties of the substituents on the aromatic ring.

The Formyl Group: This aldehyde group can be used as a chemical handle for various reactions. It can be converted into other functional groups or used to link the molecule to other chemical entities, creating more complex derivatives. nih.gov For instance, condensation reactions with amines or hydrazines can yield imines or hydrazones, respectively, expanding the structural diversity. nih.gov

The Aromatic Ring: The two methyl groups on the phenyl ring influence the molecule's shape and electronic properties. Further substitution on the ring could be explored to optimize interactions with a target protein's binding pocket.

These derivatization strategies are crucial for transforming a basic scaffold into a highly potent and selective bioactive compound. mdpi.comnih.gov

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. For boronic acid inhibitors, SAR studies involve synthesizing a library of related compounds and evaluating how changes in their structure affect their inhibitory potency and selectivity. researchgate.netnih.gov

For a molecule like this compound, SAR exploration would involve systematically modifying each part of the molecule and assessing the impact on its biological activity.

Molecular ComponentPotential ModificationsGoal of Modification
Aromatic Ring Varying the position and nature of substituents (e.g., adding electron-withdrawing or donating groups).To alter the Lewis acidity of the boron atom, thereby tuning the strength of the covalent interaction with the target enzyme. nih.gov
Formyl Group Conversion to other functional groups (e.g., oximes, hydrazones, alcohols) or removal.To investigate its role in binding and explore alternative interactions within the active site.
Methyl Groups Changing their position or replacing them with other alkyl or functional groups.To probe steric and hydrophobic interactions within the enzyme's binding pocket and optimize inhibitor fit.

Such studies provide critical insights that guide the rational design of more effective and specific inhibitors. nih.govnih.gov

Application in Enzyme Stabilization (Industrial Context)

Beyond inhibition, boronic acids have potential applications in the stabilization of enzymes, a critical factor for their use in industrial biotechnology. pnrjournal.com Many industrial processes rely on enzymes as catalysts, but their operational stability is often a limiting factor. pnrjournal.com

Immobilization is a common technique to enhance enzyme stability and reusability. pnrjournal.com Boronic acid-functionalized materials can be used to immobilize glycoproteins (enzymes that have sugar chains attached). mdpi.com This is achieved through the formation of reversible covalent bonds between the boronic acid on the support material and the cis-diol groups present in the carbohydrate moieties of the enzyme. mdpi.com This specific interaction allows for a controlled and oriented attachment of the enzyme to the support, which can help maintain its active conformation and improve its stability against denaturation. While this application has not been specifically reported for this compound, the principle is broadly applicable to boronic acids in general.

Future Directions and Emerging Research Opportunities

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of (4-Formyl-2,3-dimethylphenyl)boronic acid and its derivatives. While traditional methods for preparing arylboronic acids, such as the reaction of organometallic reagents with borate (B1201080) esters, are well-established, they often involve harsh reaction conditions and generate significant waste.

Emerging synthetic strategies that could be applied to this compound include:

C-H Borylation: Direct C-H borylation of 2,3-dimethylbenzaldehyde, catalyzed by transition metals like iridium or rhodium, represents a more atom-economical approach. Future work could focus on optimizing catalysts and reaction conditions to achieve high regioselectivity for the desired product.

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis. Flow chemistry can improve reaction efficiency and minimize the formation of byproducts.

Mechanochemistry: Solid-state synthesis through ball-milling is a green chemistry approach that can reduce or eliminate the need for solvents, potentially leading to higher yields and simpler purification processes.

These advanced methodologies promise to make this compound more accessible for a broader range of applications.

Exploration of Novel Catalytic Systems and Reaction Conditions

The boronic acid group in this compound can act as a Lewis acid catalyst. The presence of ortho-dimethyl groups can influence the catalytic activity and selectivity due to steric hindrance around the boron center.

Future research could explore:

Asymmetric Catalysis: The chiral environment that could be created around the boronic acid moiety makes it a candidate for developing new asymmetric catalysts. The steric bulk of the methyl groups could play a crucial role in controlling the stereochemical outcome of reactions.

Frustrated Lewis Pairs (FLPs): The sterically hindered boronic acid could potentially form frustrated Lewis pairs with bulky Lewis bases. These FLPs are known to activate small molecules and could be employed in novel catalytic transformations.

Direct Amidation: ortho-substituted arylboronic acids have shown promise as catalysts for the direct amidation of carboxylic acids. acs.org Investigating the catalytic potential of this compound in this context could lead to the development of more efficient methods for amide bond formation, a fundamental transformation in organic chemistry.

The unique substitution pattern of this molecule offers opportunities to fine-tune catalytic activity and explore new reaction pathways.

Expansion into Advanced Materials Science and Supramolecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the construction of advanced materials with tailored properties.

Covalent Organic Frameworks (COFs)

The aldehyde and boronic acid functionalities are ideal for the synthesis of two- and three-dimensional covalent organic frameworks. The boronic acid can undergo self-condensation to form boroxine (B1236090) rings or react with diols to form boronate esters, while the aldehyde can form imine linkages. The dimethyl substitution pattern could influence the porosity and layering of the resulting COF. Future research in this area could lead to COFs with applications in:

Gas storage and separation

Heterogeneous catalysis

Sensing

Potential COF LinkageReacting Functional GroupResulting Application Area
Boroxine RingBoronic AcidGas Storage, Catalysis
Boronate EsterBoronic Acid + DiolSensing, Separation
ImineAldehyde + AmineCatalysis, Optoelectronics

Supramolecular Polymers

The ability of boronic acids to form reversible covalent bonds with diols can be exploited to create self-healing and stimuli-responsive supramolecular polymers. The aldehyde group can be further functionalized to introduce other recognition motifs or cross-linking sites. The steric hindrance from the methyl groups may influence the association and dissociation kinetics of the boronic ester linkages, providing a handle to tune the dynamic properties of the material. nih.govrsc.org

Development of Targeted Chemical Probes and Biological Tools

The demonstrated use of this compound in the synthesis of macrocyclic inhibitors of the anti-apoptotic protein MCL-1 highlights its potential in medicinal chemistry and chemical biology.

Future opportunities in this domain include:

Fluorescent Probes: The aldehyde functionality can be readily converted into a fluorophore through condensation reactions. The boronic acid moiety can act as a recognition site for biologically important diols, such as those found in carbohydrates or glycoproteins. This dual functionality could be harnessed to develop fluorescent probes for imaging and sensing applications in biological systems. The steric hindrance of the dimethyl groups could be exploited to fine-tune the binding affinity and selectivity of these probes. nih.govresearchgate.netbath.ac.uk

Targeted Drug Delivery: The boronic acid can be used to target sialic acid residues that are overexpressed on the surface of some cancer cells. By incorporating this molecule into a larger drug delivery system, it may be possible to achieve targeted delivery of therapeutic agents.

Protein Labeling and Activity-Based Probes: The reactivity of the aldehyde and the boronic acid can be utilized to design probes that covalently label specific proteins or enzymes, allowing for their study in complex biological mixtures.

The application of this compound as a reactant in the synthesis of macrocyclic MCL-1 inhibitors underscores its value as a building block for creating complex and biologically active molecules.

ApplicationKey Functional GroupPotential Biological Target
Fluorescent ProbesAldehyde and Boronic AcidCarbohydrates, Glycoproteins
Targeted Drug DeliveryBoronic AcidSialic Acid Residues
MCL-1 InhibitorsAldehyde (for macrocyclization)MCL-1 Protein

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (4-Formyl-2,3-dimethylphenyl)boronic acid, and how can its purity be ensured during characterization?

  • Synthesis : Aromatic boronic acids are typically synthesized via Miyaura borylation, Suzuki coupling precursors, or electrophilic substitution. Challenges include avoiding boroxine formation (trimerization) during purification. To mitigate this, intermediates like boronic esters (e.g., pinacol esters) are often synthesized first, as they are more stable and easier to purify .
  • Characterization : Use MALDI-MS with derivatization (e.g., 2,5-dihydroxybenzoic acid) to prevent dehydration/trimerization artifacts. NMR (¹¹B and ¹H) and HPLC-MS are critical for confirming structural integrity and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Measures : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation; use fume hoods for weighing and synthesis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does this compound interact with diols, and what factors influence its binding affinity?

  • Mechanism : The boronic acid forms reversible cyclic esters with 1,2- or 1,3-diols via nucleophilic attack on boron. Binding affinity depends on pH (optimal at ~pH 8.5), diol stereochemistry, and electronic effects from substituents (e.g., formyl groups enhance Lewis acidity) .

Advanced Research Questions

Q. How can the kinetic parameters of diol binding be experimentally determined for this compound?

  • Methodology : Use stopped-flow spectroscopy to measure kon and koff under pseudo-first-order conditions. Fluorescence quenching or UV-Vis monitoring is ideal. For example, kon values for fructose binding are ~10³ M⁻¹s⁻¹, correlating with thermodynamic stability .

Q. What computational approaches are suitable for predicting the structural and electronic properties of this compound?

  • DFT Studies : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to analyze bond lengths, charge distribution, and frontier orbitals. Compare vibrational spectra (IR/Raman) with experimental data to validate computational models .

Q. How can this boronic acid be leveraged in proteasome inhibitor design or anticancer drug development?

  • Drug Design : The boronic acid moiety acts as a reversible covalent warhead, targeting catalytic threonine residues in proteasomes (e.g., Bortezomib analogs). Structure-activity relationship (SAR) studies should optimize substituents (e.g., formyl for hydrogen bonding) to enhance potency and selectivity .

Q. What strategies overcome challenges in MALDI-MS analysis of boronic acid-containing peptides?

  • Derivatization : Convert boronic acids to cyclic esters (e.g., pinacol) to suppress trimerization. Use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification. For branched peptides, tandem MS/MS with collision-induced dissociation enables sequencing .

Q. Does this compound exhibit thermal stability suitable for flame-retardant applications?

  • Thermogravimetric Analysis (TGA) : Pyrolysis studies show aromatic boronic acids degrade at >300°C, forming boron oxide layers that inhibit combustion. Substituents like methyl groups enhance stability; however, formyl groups may lower decomposition onset .

Q. How can trace boronic acid impurities be quantified in pharmaceutical formulations?

  • LC-MS/MS : Use MRM mode with ESI⁻ ionization for underivatized analysis. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities like carboxy-phenylboronic acid. Achieve LOQs <1 ppm via calibration with isotopically labeled standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.